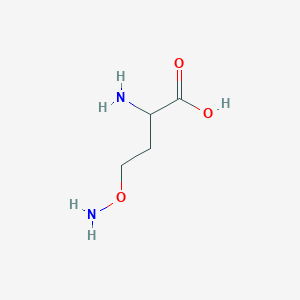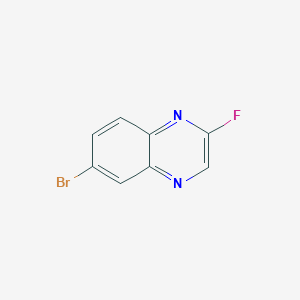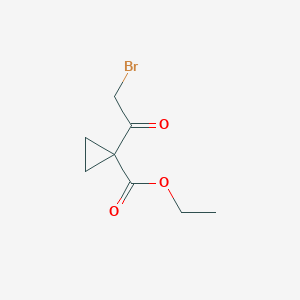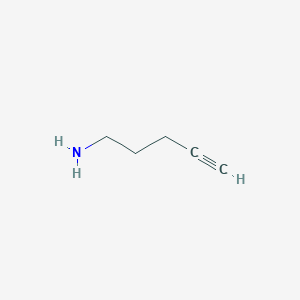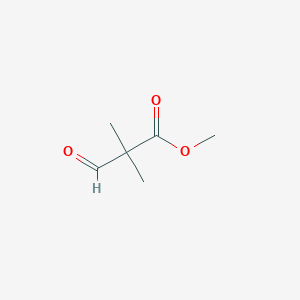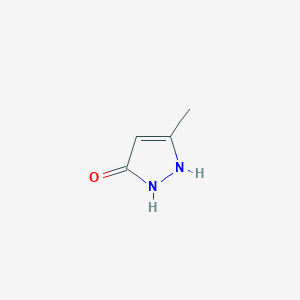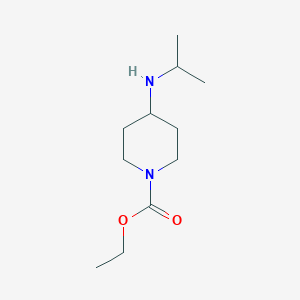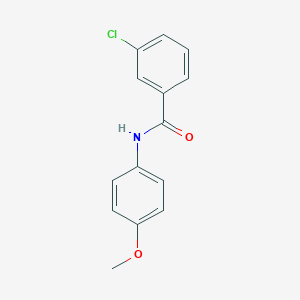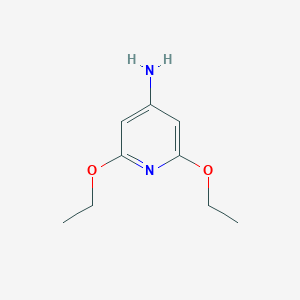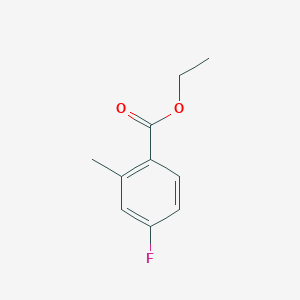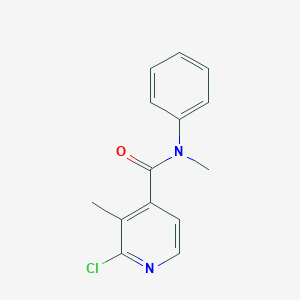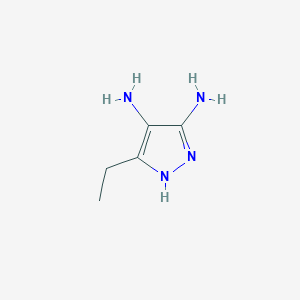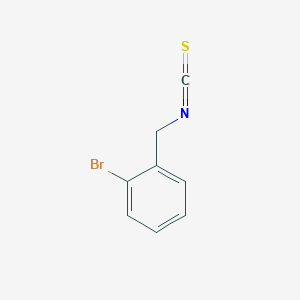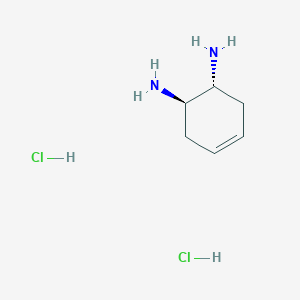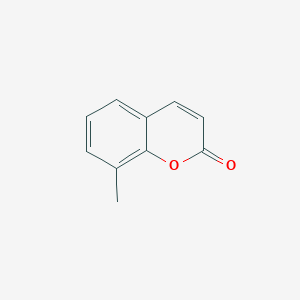
8-Methylcoumarin
概要
説明
8-Methylcoumarin is a compound that belongs to the coumarin family of compounds. It is a white crystalline powder with a molecular weight of 162.17 g/mol. It is widely used in scientific research for its various applications, including its use as a fluorescent probe and as a starting material for the synthesis of other compounds.
作用機序
The mechanism of action of 8-Methylcoumarin is not well understood. However, it is believed that it acts by binding to specific receptors or enzymes in the body, leading to various biochemical and physiological effects.
生化学的および生理学的効果
8-Methylcoumarin has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been found to have antimicrobial properties, which can help fight against bacterial and fungal infections.
実験室実験の利点と制限
One of the main advantages of using 8-Methylcoumarin in lab experiments is its versatility. It can be used for a wide range of applications, including as a fluorescent probe and as a starting material for the synthesis of other compounds. However, one of the limitations of using 8-Methylcoumarin is that it can be difficult to synthesize in large quantities, which can limit its use in certain applications.
将来の方向性
There are numerous future directions for the use of 8-Methylcoumarin in scientific research. One area of research that is currently being explored is its use as a potential anticancer agent. Additionally, researchers are investigating its potential use as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. Furthermore, researchers are also exploring its potential use in the development of new materials, including polymers and nanomaterials.
Conclusion:
In conclusion, 8-Methylcoumarin is a versatile compound that has numerous applications in scientific research. Its use as a fluorescent probe and as a starting material for the synthesis of other compounds makes it an essential tool for researchers in various fields. While its mechanism of action is not well understood, its various biochemical and physiological effects make it a promising candidate for the development of new therapeutic agents. With ongoing research, the potential applications of 8-Methylcoumarin are vast, making it an exciting area of study for scientists and researchers alike.
科学的研究の応用
8-Methylcoumarin has numerous applications in scientific research. One of its most significant uses is as a fluorescent probe for the detection of metal ions such as Fe3+, Cu2+, and Zn2+. It is also used as a starting material for the synthesis of other compounds, including pharmaceuticals and agrochemicals.
特性
CAS番号 |
1807-36-9 |
|---|---|
製品名 |
8-Methylcoumarin |
分子式 |
C10H8O2 |
分子量 |
160.17 g/mol |
IUPAC名 |
8-methylchromen-2-one |
InChI |
InChI=1S/C10H8O2/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3 |
InChIキー |
VSIIJVGRUZNHCF-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C=CC(=O)O2 |
正規SMILES |
CC1=C2C(=CC=C1)C=CC(=O)O2 |
その他のCAS番号 |
1807-36-9 |
同義語 |
8-methylchromen-2-one |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

